Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
CAS No.: 314245-35-7
Cat. No.: VC4679867
Molecular Formula: C11H12ClNO5S
Molecular Weight: 305.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314245-35-7 |
|---|---|
| Molecular Formula | C11H12ClNO5S |
| Molecular Weight | 305.73 |
| IUPAC Name | dimethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C11H12ClNO5S/c1-5-7(10(15)17-2)9(13-6(14)4-12)19-8(5)11(16)18-3/h4H2,1-3H3,(H,13,14) |
| Standard InChI Key | KCXXOKQRUUODQO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at positions 2 and 4 with dimethyl ester groups (), a methyl group at position 3, and a chloroacetyl amino group () at position 5 . The chloroacetyl moiety introduces electrophilic reactivity, while the ester groups enhance solubility in organic solvents, facilitating further chemical modifications.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.73 g/mol |
| IUPAC Name | Dimethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
| SMILES | |
| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The compound’s crystalline structure and stability under standard conditions (storage at 2–8°C) make it suitable for long-term research use .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a thiophene precursor:
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Esterification: Diethyl or dimethyl esters are introduced to thiophene-2,4-dicarboxylic acid via acid-catalyzed reactions with methanol or ethanol .
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Chloroacetylation: The amino group at position 5 is acylated using chloroacetyl chloride in the presence of a base (e.g., triethylamine).
Critical parameters include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric precision to achieve yields exceeding 70%. Chromatographic purification ensures high purity (>95%), as verified by NMR and HPLC .
Industrial Production
Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety, particularly when handling chloroacetyl chloride, a lachrymatory and corrosive agent.
Applications in Research and Development
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules:
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Enzyme Inhibitors: Analogous thiophene derivatives inhibit dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapy.
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Anticancer Agents: Chloroacetyl groups enable covalent binding to cysteine residues in oncogenic proteins, a mechanism explored in kinase inhibitor development .
Materials Science
Thiophenes are pivotal in organic electronics due to their conjugated π-systems. This compound’s ester groups allow integration into polymers for:
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Organic Photovoltaics (OPVs): As electron-deficient units in donor-acceptor copolymers, enhancing charge transport.
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Electroluminescent Devices: Thiophene-based emitters in OLEDs exhibit tunable bandgaps via side-chain modifications.
Biological Activity and Mechanisms
In Vitro Studies
While direct studies on this compound are scarce, structurally related thiophenes demonstrate:
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Antiproliferative Effects: IC values of 10–50 μM against breast (MCF-7) and lung (A549) cancer cells .
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Antimicrobial Activity: MIC values of 25 μg/mL against Staphylococcus aureus and Escherichia coli .
Pharmacokinetic Considerations
The dimethyl esters may enhance membrane permeability compared to diethyl analogs, as predicted by LogP calculations () . Hydrolysis in vivo could release dicarboxylic acid metabolites, necessitating further ADMET studies.
Regulatory Status
Classified as a non-hazardous material under DOT/IATA guidelines, but restricted to research use only .
Comparative Analysis with Analogous Compounds
The dimethyl ester’s balance of reactivity and solubility distinguishes it from bulkier diethyl analogs and simpler chloroacetyl derivatives .
Future Directions and Challenges
Unresolved Questions
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Mechanistic Elucidation: Detailed kinetic studies on its enzyme inhibition potential.
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Toxicological Profiling: Long-term exposure effects in model organisms.
Innovation Opportunities
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Hybrid Materials: Coupling with nanoparticles for targeted drug delivery.
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Green Synthesis: Catalytic methods to reduce chloroacetyl chloride waste.
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